An In-depth Technical Guide to the Chemical Structure and Properties of N-(6-Methoxypyridin-2-yl)pivalamide
An In-depth Technical Guide to the Chemical Structure and Properties of N-(6-Methoxypyridin-2-yl)pivalamide
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-(6-Methoxypyridin-2-yl)pivalamide. The content is tailored for researchers, scientists, and professionals engaged in drug development and medicinal chemistry.
Introduction
N-(6-Methoxypyridin-2-yl)pivalamide is a substituted pyridine derivative characterized by a pivalamide group attached to the 2-amino position of 6-methoxypyridine. This compound belongs to a class of molecules that are of significant interest in medicinal chemistry due to their potential as scaffolds for the development of novel therapeutic agents. The methoxypyridine core is a common motif in pharmacologically active compounds, and its derivatives have been explored for a range of biological activities, including as enzyme inhibitors and modulators of cellular signaling pathways. This guide will delve into the detailed chemical nature of this compound, offering insights into its synthesis and structural characteristics.
Chemical Structure and Properties
The fundamental attributes of N-(6-Methoxypyridin-2-yl)pivalamide are summarized in the table below.
| Property | Value | Source |
| Chemical Name | N-(6-Methoxypyridin-2-yl)pivalamide | N/A |
| CAS Number | 851102-40-4 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [2] |
| Molecular Weight | 208.26 g/mol | N/A |
| Canonical SMILES | CC(C)(C)C(=O)NC1=NC(OC)=CC=C1 | N/A |
| InChI Key | Not available | N/A |
Structural Elucidation
The chemical structure of N-(6-Methoxypyridin-2-yl)pivalamide is depicted below.
Caption: 2D Chemical Structure of N-(6-Methoxypyridin-2-yl)pivalamide.
The molecule consists of a pyridine ring substituted with a methoxy group at the 6-position and a pivalamide group at the 2-position. The pivalamide moiety, with its sterically bulky tert-butyl group, can significantly influence the molecule's conformation and its interactions with biological targets. The amide linkage provides a hydrogen bond donor (N-H) and acceptor (C=O), which are crucial for molecular recognition processes. The pyridine ring and the methoxy group also contribute to the electronic properties and potential binding interactions of the compound.
While a crystal structure for N-(6-Methoxypyridin-2-yl)pivalamide is not publicly available, analysis of similar structures, such as N-(4-Methoxyphenyl)pivalamide, reveals that the amide plane is often oriented at a significant angle with respect to the aromatic ring.[3] Intermolecular hydrogen bonding between the amide N-H and a suitable acceptor, often the carbonyl oxygen of a neighboring molecule, is a common feature in the solid-state packing of such compounds.[3]
Synthesis Methodology
The synthesis of N-(6-Methoxypyridin-2-yl)pivalamide can be achieved through a standard amidation reaction. The most direct and widely applicable method involves the acylation of 6-methoxypyridin-2-amine with pivaloyl chloride in the presence of a base. This approach is a cornerstone of amide bond formation in organic synthesis.
Caption: Proposed synthetic workflow for N-(6-Methoxypyridin-2-yl)pivalamide.
Experimental Protocol (Proposed)
This protocol is based on established procedures for the N-pivaloylation of amines.[4]
Materials:
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6-Methoxypyridin-2-amine
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Pivaloyl chloride
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Triethylamine (or another suitable non-nucleophilic base)
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Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
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Deionized water
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-methoxypyridin-2-amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
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Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add pivaloyl chloride (1.1 eq.) dropwise via a syringe. The formation of a white precipitate (triethylammonium chloride) is typically observed.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
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Work-up: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, deionized water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-(6-Methoxypyridin-2-yl)pivalamide as a solid.
Causality in Experimental Choices:
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Inert Atmosphere: Prevents reaction of pivaloyl chloride with atmospheric moisture.
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Anhydrous Solvent: Pivaloyl chloride is highly reactive towards water, which would lead to the formation of pivalic acid and reduce the yield of the desired amide.
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Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the starting amine.
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0 °C Addition: The reaction is exothermic; dropwise addition at low temperature helps to control the reaction rate and minimize potential side reactions.
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Aqueous Work-up: The washing steps are crucial to remove the triethylammonium chloride salt, any unreacted starting materials, and byproducts. The sodium bicarbonate wash neutralizes any remaining acidic species.
Predicted Analytical Data
| Analytical Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.0-8.2 (br s, 1H, NH), ~7.6 (t, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H), ~3.9 (s, 3H, OCH₃), ~1.3 (s, 9H, C(CH₃)₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): ~177 (C=O), ~163 (C-O), ~152 (C-N), ~140 (Ar-C), ~110 (Ar-C), ~105 (Ar-C), ~53 (OCH₃), ~39 (quaternary C), ~27 (C(CH₃)₃) |
| FT-IR (KBr, cm⁻¹) | ~3300-3400 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1680 (C=O stretch, amide I), ~1580 (N-H bend, amide II), ~1250 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: 209.13 [M+H]⁺, 231.11 [M+Na]⁺ |
Note: These are predicted values and should be confirmed by experimental data.
Potential Applications and Biological Relevance
While the specific biological activity of N-(6-Methoxypyridin-2-yl)pivalamide has not been extensively reported, its structural motifs are present in numerous compounds with significant pharmacological properties.
Role as a Scaffold in Drug Discovery
The methoxypyridine core is a versatile scaffold in medicinal chemistry. For instance, derivatives of sulfonamide methoxypyridine have been investigated as potent dual inhibitors of PI3K/mTOR, signaling pathways that are often dysregulated in cancer.[5] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of activity and pharmacokinetic properties.
Caption: Relationship between the methoxypyridine scaffold and anticancer activity.
Analogs in Research
Numerous analogs of N-(6-Methoxypyridin-2-yl)pivalamide have been synthesized and evaluated for various biological activities. For example, related picolinamide derivatives have been developed as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), which are being investigated for the treatment of neurological and psychiatric disorders. The pivalamide group, or similar bulky substituents, can play a critical role in conferring selectivity and potency for specific biological targets.
Conclusion
N-(6-Methoxypyridin-2-yl)pivalamide is a molecule with a straightforward synthesis and a chemical structure that holds potential for further exploration in the field of medicinal chemistry. This guide has provided a detailed overview of its structure, a proposed synthetic protocol with a rationale for the experimental design, and a predictive analysis of its spectral properties. The presence of the methoxypyridine and pivalamide moieties suggests that this compound and its analogs could serve as valuable building blocks for the discovery of new therapeutic agents. Further experimental investigation is warranted to fully characterize this compound and to explore its potential biological activities.
